![molecular formula C23H15N3O3S2 B2952718 Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-75-2](/img/structure/B2952718.png)

Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

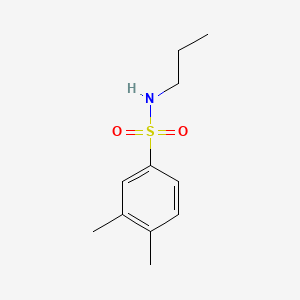

The molecular structure of this compound includes a thiophene ring, a quinoline ring, and a benzo[d]thiazole ring. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom . The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The benzo[d]thiazole ring is a polycyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Pharmacokinetics and metabolism studies are essential for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, research on nicardipine hydrochloride, a vasodilator, showed species-specific pharmacokinetics and indicated a marked first-pass effect after oral administration, with systemic availability increasing with dosage. Such studies help in the development of drugs by optimizing their pharmacological profiles for therapeutic use (Higuchi & Shiobara, 1980).

Diagnostic Imaging in Neurodegenerative Diseases

Compounds with specific binding properties are used in diagnostic imaging to identify pathological features in diseases like Alzheimer's. For instance, 18F-FIBT, a PET tracer, has been investigated for its ability to specifically image β-amyloid depositions in neurodegenerative diseases. Its selective binding and excellent pharmacokinetics make it a promising tool for diagnosing and studying the progression of conditions such as Alzheimer's disease (Grimmer et al., 2018).

Metabolic Studies in Humans

Investigating the metabolism of compounds provides insights into their potential therapeutic or toxic effects. For example, a study on meloxicam, an anti-inflammatory drug, detailed its extensive metabolism, with the main metabolites formed by hydroxylation. Understanding the metabolic pathways helps in predicting drug interactions and optimizing therapeutic efficacy (Schmid et al., 1995).

Exposure to Carcinogens

Research on exposure to heterocyclic amines, which have structures similar to the compound , highlights the importance of understanding environmental and dietary sources of potential carcinogens. Studies measuring the concentrations of these compounds in human subjects can inform public health recommendations and cancer prevention strategies (Turesky et al., 2007).

Orientations Futures

Thiazole derivatives, which are part of the compound’s structure, have been the focus of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry and material science .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as solubility and aromaticity, could potentially be influenced by environmental factors .

Propriétés

IUPAC Name |

methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S2/c1-29-22(28)13-8-9-17-20(11-13)31-23(25-17)26-21(27)15-12-18(19-7-4-10-30-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXVJCYEADXQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)

![2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2952642.png)

![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)

![(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2952648.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2952649.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2952655.png)

![ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2952657.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)